molecular formula C15H17ClN2O4 B6636297 2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid

2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid

Cat. No. B6636297
M. Wt: 324.76 g/mol
InChI Key: FCQDSGYJFZAOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid, also known as Gabapentin, is a medication that is primarily used to treat epilepsy and neuropathic pain. It was first developed in the 1970s and was approved by the FDA in 1993. Gabapentin is a structural analogue of GABA, an inhibitory neurotransmitter in the central nervous system. It is a white crystalline powder that is soluble in water.

Mechanism of Action

2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in pain transmission and seizure activity.
Biochemical and Physiological Effects:
2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid has been found to increase the levels of GABA in the central nervous system. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. This can lead to a reduction in anxiety and a calming effect on the brain. 2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid has also been found to reduce the release of glutamate, which can reduce pain transmission and seizure activity.

Advantages and Limitations for Lab Experiments

2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action. It is also relatively safe and has few side effects. However, gabapentin can be difficult to work with due to its low solubility in water. It also has a relatively short half-life, which can make it difficult to maintain a stable concentration in experiments.

Future Directions

There are several future directions for research on gabapentin. One area of research is the use of gabapentin in the treatment of psychiatric disorders, such as anxiety and bipolar disorder. Another area of research is the development of new formulations of gabapentin that have improved solubility and longer half-lives. Finally, there is ongoing research into the long-term effects of gabapentin use, particularly in patients with epilepsy and chronic pain.

Synthesis Methods

2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid is synthesized by the reaction of 1,4-butanediol with phthalic anhydride to form 4-hydroxybutyric acid. This is then reacted with ammonia to form the corresponding amide, which is then cyclized to form the pyrrolidine ring. Finally, the chlorophenyl group is added to the pyrrolidine ring to form gabapentin.

Scientific Research Applications

2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid has been extensively researched for its use in treating epilepsy and neuropathic pain. It has also been studied for its potential use in treating anxiety, bipolar disorder, and alcohol withdrawal syndrome. 2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid has been found to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been found to be effective in reducing pain in patients with neuropathic pain.

properties

IUPAC Name

2-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c1-2-12(15(21)22)17-14(20)9-7-13(19)18(8-9)11-5-3-10(16)4-6-11/h3-6,9,12H,2,7-8H2,1H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQDSGYJFZAOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid

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